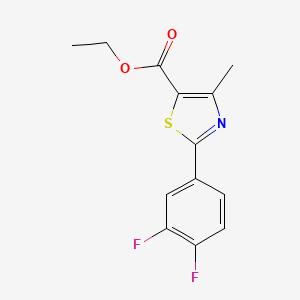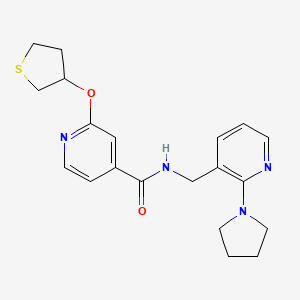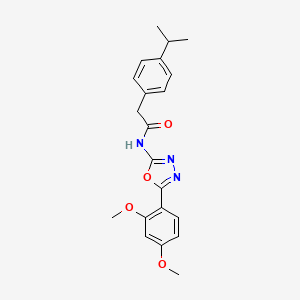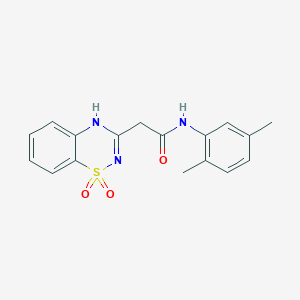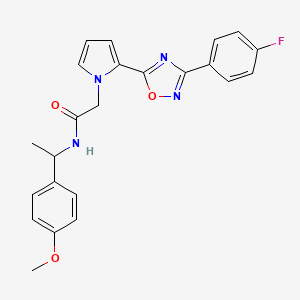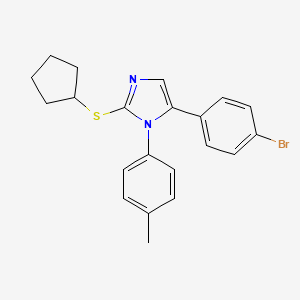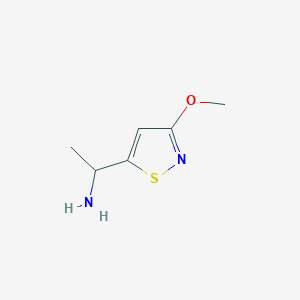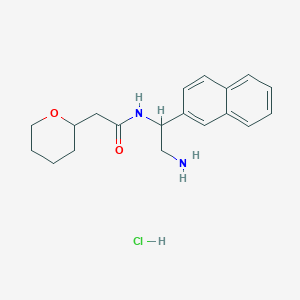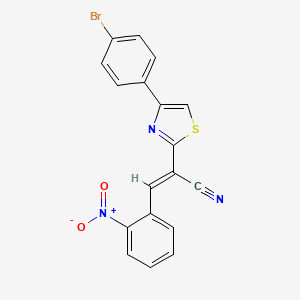
5-fluoro-7-nitro-1H-indol-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate is an organic compound with the molecular weight of 252.2 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate is1S/C11H9FN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
- Por ejemplo, 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró actividad inhibitoria contra el virus de la influenza A con una IC50 de 7,53 μmol/L .
- Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron una potente actividad antiviral contra el virus Coxsackie B4 .
- Las N-(benzoilfenil)-1H-indol-2-carboxamidas, que se pueden derivar de este compuesto, han mostrado promesa como potentes agentes antihipertrigliceridémicos .
Actividad antiviral
Propiedades anti-VIH
Antagonistas del receptor CRTH2
Agentes antihipertrigliceridémicos
Actividad antiproliferativa contra las células leucémicas
Mecanismo De Acción
Target of Action
Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological processes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and ensure its efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate in laboratory experiments is its high solubility in aqueous solutions. This allows for easy handling and manipulation of the compound. Additionally, the compound is relatively stable, making it suitable for use in long-term experiments. However, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate are numerous and varied. In the future, further research is needed to explore its potential as a therapeutic agent, as well as its potential use as a reagent in organic synthesis. Additionally, further research is needed to understand the mechanism of action of the compound and to investigate its potential effects on biochemical and physiological processes. Finally, further research is needed to explore the potential of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate as a catalyst in the production of polymers.
Métodos De Síntesis
The synthesis of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate involves the condensation of 5-fluoroindole-2-carboxylic acid with nitroethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80°C. The reaction yields a mixture of products, including ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate, 5-fluoro-7-nitro-1H-indole-2-carboxylic acid, and 5-fluoroindole-2-carboxylic acid. The desired product can be isolated by chromatographic techniques.
Safety and Hazards
The safety information for ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate includes the GHS07 pictogram, a signal word of “Warning”, and hazard statements H315-H319-H335 . These hazard statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIZKJTGLEPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)

